molecular formula C8H9ClFNO2 B13119430 (S)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride

(S)-2-Amino-2-(3-fluorophenyl)aceticacidhydrochloride

Cat. No.: B13119430
M. Wt: 205.61 g/mol
InChI Key: OQGGWZGRLMAZBS-FJXQXJEOSA-N
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Description

(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with a fluorine atom at the meta position. The compound is often used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluorophenylacetic acid.

    Amidation: The carboxylic acid group is converted to an amide using reagents like thionyl chloride and ammonia.

    Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral resolution techniques.

Industrial Production Methods: Industrial production often involves similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial-scale chiral resolution agents are employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the amine to a primary amine or further reduce the carboxylic acid group.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products:

    Oxidation: Oximes, nitroso derivatives.

    Reduction: Primary amines, alcohols.

    Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on the biological context. The fluorine atom enhances its binding affinity and specificity to the target sites, influencing various biochemical pathways.

Comparison with Similar Compounds

    3-Fluorophenylacetic acid: A precursor in the synthesis of (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride.

    2-Amino-2-phenylacetic acid: Lacks the fluorine substitution, resulting in different chemical properties and biological activities.

    2-Amino-2-(4-fluorophenyl)acetic acid: The fluorine atom is at the para position, affecting its reactivity and interactions.

Uniqueness: (S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is unique due to the specific positioning of the fluorine atom, which significantly influences its chemical reactivity and biological interactions. This makes it a valuable compound in the synthesis of pharmaceuticals and in various research applications.

Properties

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.61 g/mol

IUPAC Name

(2S)-2-amino-2-(3-fluorophenyl)acetic acid;hydrochloride

InChI

InChI=1S/C8H8FNO2.ClH/c9-6-3-1-2-5(4-6)7(10)8(11)12;/h1-4,7H,10H2,(H,11,12);1H/t7-;/m0./s1

InChI Key

OQGGWZGRLMAZBS-FJXQXJEOSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)[C@@H](C(=O)O)N.Cl

Canonical SMILES

C1=CC(=CC(=C1)F)C(C(=O)O)N.Cl

Origin of Product

United States

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